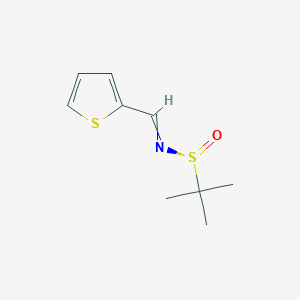

(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide

Vue d'ensemble

Description

(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide, abbreviated as (S)-MTPPS, is a sulfinamide compound that has been studied for its potential applications in various scientific research areas. It has been used in a number of biochemical and physiological experiments, and its mechanism of action is being investigated.

Applications De Recherche Scientifique

Asymmetric Syntheses and Chemical Transformations

- Asymmetric Syntheses : The compound is used in the asymmetric synthesis of various chemicals, particularly in the production of 1-aryl-2,2,2-trifluoroethylamines. This process involves diastereoselective addition reactions, highlighting the compound's role in facilitating stereoselective chemical transformations (Truong, Ménard, & Dion, 2007).

- Chemical Reactions with Metallated Allenes : The compound reacts with lithiated allenes or allenylmagnesium bromides, leading to the formation of various N-phenyl-2-alkynylsulfinamides. This showcases its utility in diverse chemical synthesis processes involving metallated compounds (Brandsma, Chernysheva, Zinchenko, & Trofimov, 2002).

Polymerization and Material Synthesis

- Synthesis of Broken π-Conjugated Polymers : The compound plays a role in synthesizing broken π-conjugated polymers like 2,2-di(alkylthien-2-yl)propanes. These polymers, due to their limited conjugation, have specific conductive properties, underlining the compound's significance in advanced material synthesis (Hoffmann, Knudsen, Samuelsen, & Carlsen, 2000).

Catalysis and Chemical Reactions

- Catalysis in Thiophene Cracking : The compound is involved in catalysis processes, particularly in cracking thiophene species over zeolites, which is essential in petrochemical processing and environmental applications. It aids in the desulfurization and conversion of thiophene compounds (Shan, Li, Yang, Zhao, Zhao, & Zhang, 2002).

Miscellaneous Applications

- Inhibitory Effects in Corrosion Studies : Research shows the compound's efficacy as a corrosion inhibitor, particularly for mild steel in acidic environments. This demonstrates its potential application in industrial maintenance and materials science (Tezcan, Yerlikaya, Mahmood, & Kardaş, 2018).

- Electrochemical Applications : The compound's utility in electrochemical processes, such as in the polymerization of bis(2-thienyl)methanes, indicates its relevance in the creation of low-gap materials for electronic applications (Benincori, Rizzo, Sannicolo, Schiavon, Zecchin, & Zotti, 2003).

Mécanisme D'action

Target of action

The compound may act as an inhibitor of a bromodomain-containing protein, including bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which plays a key role in gene transcription.

Mode of action

As a potential bromodomain inhibitor, the compound could bind to the bromodomains of BRD4, preventing it from interacting with acetylated histones and other proteins . This could disrupt the transcription of certain genes, leading to changes in cellular function.

Propriétés

IUPAC Name |

(S)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS2/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h4-7H,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSVBNDDIUTFLR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@](=O)N=CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

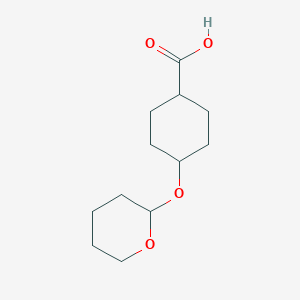

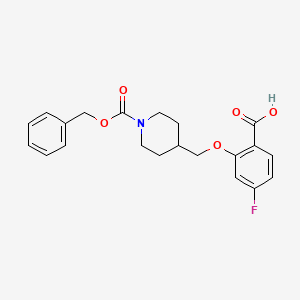

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

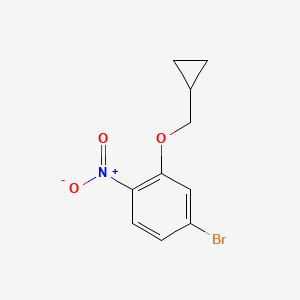

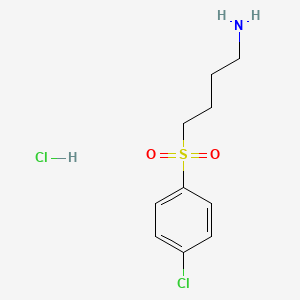

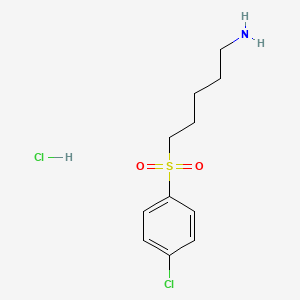

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1412649.png)

![1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1412660.png)

![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester](/img/structure/B1412663.png)